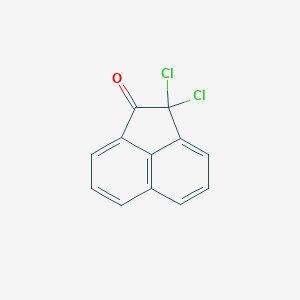

2,2-Dichloroacenaphthylen-1(2h)-one

Description

Significance of Polycyclic Aromatic Ketones in Chemical Research

Polycyclic aromatic ketones (PAKETs) are a class of compounds characterized by a ketone functional group directly attached to or incorporated within a polycyclic aromatic framework. These molecules are of considerable interest due to their diverse applications and presence in various chemical and environmental systems. Their extended π-systems, influenced by the electron-withdrawing nature of the carbonyl group, often lead to unique photophysical and electronic properties, making them valuable in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Furthermore, some PAKETs are studied as intermediates in the synthesis of complex aromatic architectures and as environmental markers, as they can be formed from the incomplete combustion of organic materials.

Contextualization of 2,2-Dichloroacenaphthylen-1(2H)-one within Halogenated Cyclic Systems

This compound belongs to the subset of halogenated cyclic ketones. The introduction of halogen atoms, in this case, two chlorine atoms at the α-position to the carbonyl group, significantly influences the molecule's reactivity and electronic properties. The geminal dichloro group is a strong electron-withdrawing moiety, which enhances the electrophilicity of the carbonyl carbon. This structural feature is common in various reactive intermediates and building blocks in organic synthesis. The halogenation of ketones is a fundamental transformation in organic chemistry, and the resulting α-haloketones are versatile precursors for a wide range of subsequent reactions, including nucleophilic substitutions and eliminations. The rigid, planar acenaphthylene (B141429) backbone combined with the reactive dichlorinated ketone functionality makes this compound a unique molecular entity within the broader class of halogenated cyclic systems.

Scope and Research Trajectories for this compound

While the broader classes of polycyclic aromatic ketones and halogenated cyclic systems are well-documented, specific and in-depth research focused solely on this compound appears to be limited in publicly available literature. It is mentioned as a derivative of Acenaphthenone and a product of the photolysis of acenaphthene (B1664957). bohrium.com One documented synthesis route involves the reaction of acenaphthenequinone (B41937) with phosphorus pentachloride (PCl₅). nih.gov This reaction transforms one of the ketone groups of acenaphthenequinone into a gem-dichloro group, yielding the target compound. nih.gov

Future research trajectories for this compound could explore its potential as a precursor in the synthesis of novel polycyclic aromatic compounds and materials. The reactive nature of the dichloro-ketone functionality could be exploited to introduce new functional groups and extend the polycyclic system. Investigations into its photophysical properties, driven by the combination of the acenaphthylene chromophore and the heavy chlorine atoms, could reveal interesting luminescent or electronic characteristics. Furthermore, detailed studies on its reactivity with various nucleophiles and its potential to undergo rearrangement or cycloaddition reactions could open up new synthetic methodologies. A thorough spectroscopic and crystallographic characterization would be essential to fully understand its structural and electronic properties and to underpin any future research endeavors.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₆Cl₂O |

| Molecular Weight | 237.08 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloroacenaphthylen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUALHPVHNLDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298941 | |

| Record name | 2,2-dichloroacenaphthylen-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13152-85-7 | |

| Record name | NSC127037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dichloroacenaphthylen-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dichloroacenaphthylen 1 2h One

Retrosynthetic Analysis of the 2,2-Dichloroacenaphthylen-1(2H)-one Scaffold

Retrosynthetic analysis of this compound identifies the primary precursor as acenaphthylen-1(2H)-one. The key transformation is the dichlorination at the C2 position. This disconnection suggests that the synthesis would logically proceed through the formation of the acenaphthylenone core, followed by a selective chlorination step. The acenaphthylenone itself can be conceptually derived from acenaphthene (B1664957) or acenaphthenequinone (B41937) through oxidation or reduction/rearrangement processes, respectively. This strategic breakdown highlights the importance of controlling the regioselectivity of the halogenation on a pre-formed ketone scaffold.

Precursor Synthesis and Halogenation Strategies

The synthesis of this compound is critically dependent on the successful preparation of its precursors and the subsequent regioselective introduction of two chlorine atoms.

Approaches to Substituted Acenaphthylenones

The core structure, acenaphthylen-1(2H)-one, can be synthesized through various methods. A common route involves the oxidation of acenaphthene. Another significant approach starts from acenaphthenequinone. For instance, the selective reduction of one carbonyl group of acenaphthenequinone can yield the desired acenaphthylenone. The choice of starting material and synthetic route can be influenced by the availability of the precursors and the desired substitution pattern on the aromatic rings, should further functionalization be required.

Regioselective Dichlorination Protocols

The crucial step in the synthesis of this compound is the dichlorination of acenaphthylen-1(2H)-one at the C2 position. This transformation requires reagents that can effect dichlorination alpha to a carbonyl group. A widely used method involves the use of sulfuryl chloride (SO2Cl2). The reaction of acenaphthenone with sulfuryl chloride in a suitable solvent, such as chloroform (B151607), leads to the formation of this compound. The mechanism proceeds through the formation of an enol or enolate intermediate, which then attacks the chlorinating agent. The presence of the electron-withdrawing carbonyl group activates the alpha-position for this electrophilic substitution.

Another established method for the synthesis of α,α-dichloro ketones is the use of phosphorus pentachloride (PCl5). This reagent is known to effectively chlorinate the alpha position of ketones. The reaction of acenaphthenequinone with PCl5 has been reported to yield this compound.

A summary of common dichlorination agents is presented in the table below:

| Reagent | Typical Conditions | Reference |

| Sulfuryl Chloride (SO2Cl2) | Chloroform, reflux | |

| Phosphorus Pentachloride (PCl5) | Inert solvent, heating |

Novel Synthetic Routes to this compound

While classical methods have proven effective, research into more efficient and novel synthetic pathways is ongoing.

One-Pot Reaction Sequences

The development of one-pot syntheses for this compound aims to improve efficiency by reducing the number of workup and purification steps. A potential one-pot approach could involve the in-situ generation of acenaphthylen-1(2H)-one from acenaphthenequinone followed by immediate dichlorination. For example, the partial reduction of acenaphthenequinone to the corresponding ketol, followed by dehydration and subsequent dichlorination in the same reaction vessel, represents a plausible, though not yet widely reported, one-pot strategy.

Catalytic Approaches in this compound Synthesis

Catalytic methods for the α-dichlorination of ketones are an area of active research, offering potential advantages in terms of selectivity and milder reaction conditions. While specific catalytic syntheses for this compound are not extensively documented in the literature, general methodologies for the catalytic α-halogenation of ketones could be applicable. For instance, the use of a catalytic amount of a Lewis acid or an organocatalyst to promote the reaction with a stoichiometric amount of a chlorine source could enhance the reaction rate and selectivity. The development of such catalytic systems would represent a significant advancement in the synthesis of this and related compounds.

Sustainable and Green Chemistry Considerations in Synthesis

The traditional synthesis of this compound, primarily through the use of phosphorus pentachloride (PCl₅), raises significant environmental and safety concerns. PCl₅ is a highly reactive and corrosive solid that reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas. Its use necessitates stringent anhydrous conditions and specialized handling procedures. The workup of reactions involving PCl₅ often generates significant amounts of acidic and phosphorus-containing waste streams, which require careful neutralization and disposal.

In the context of green chemistry, the focus is on developing alternative synthetic routes that minimize or eliminate the use of hazardous reagents, reduce waste, and improve energy efficiency. For the synthesis of this compound, several theoretical greener alternatives to PCl₅ could be considered, even though specific research on their application to acenaphthenequinone is not yet prevalent in the literature.

Potential Green Alternatives:

Thionyl Chloride (SOCl₂): While also a hazardous reagent, thionyl chloride can sometimes be used under milder conditions than PCl₅. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification. However, the toxicity of these byproducts remains a significant concern.

Oxalyl Chloride ((COCl)₂): Often used in combination with a catalyst like dimethylformamide (DMF) (Vilsmeier-Haack type conditions), oxalyl chloride can be an effective chlorinating agent. The reaction often proceeds under milder conditions than with PCl₅.

Triphenylphosphine (B44618) (PPh₃) and Carbon Tetrachloride (CCl₄): The Appel reaction, using a combination of triphenylphosphine and a chlorine source like carbon tetrachloride or hexachloroacetone, can convert alcohols to alkyl chlorides. A modification of this reaction could potentially be applied to the gem-dihalogenation of ketones. However, the use of carbon tetrachloride is now heavily restricted due to its ozone-depleting properties and toxicity.

N-Chlorosuccinimide (NCS) based reagents: The use of N-chlorosuccinimide in the presence of a phosphine (B1218219), such as chlorodiphenylphosphine, has been reported as a neutral system for the conversion of aldehydes and ketones to gem-dichlorides. researchgate.net This method avoids the harsh acidic conditions of PCl₅.

A summary of the green chemistry considerations for these reagents is presented in the table below.

| Reagent/System | Advantages from a Green Chemistry Perspective | Disadvantages from a Green Chemistry Perspective |

|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Effective and well-established reagent. | Highly corrosive, water-sensitive, produces hazardous byproducts (HCl, phosphoric acids). |

| Thionyl Chloride (SOCl₂) | Gaseous byproducts (SO₂, HCl) can simplify workup. | Toxic and corrosive byproducts, reagent is a lachrymator. |

| Oxalyl Chloride ((COCl)₂) | Often milder reaction conditions, gaseous byproducts (CO, CO₂, HCl). | Toxic reagent and byproducts. |

| PPh₃/CCl₄ (Appel Reaction) | Milder conditions. | Use of toxic and ozone-depleting CCl₄, generates stoichiometric triphenylphosphine oxide waste. |

| N-Chlorosuccinimide (NCS)/Phosphine | Neutral reaction conditions, avoids strong acids. researchgate.net | Generates stoichiometric succinimide (B58015) and phosphine oxide waste. |

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste generation. While specific optimization studies for the synthesis of this compound are not extensively documented, general principles of organic synthesis allow for the identification of key parameters that would need to be fine-tuned.

For the reaction of acenaphthenequinone with phosphorus pentachloride, the following factors would be critical for optimization:

Stoichiometry of Reagents: The molar ratio of acenaphthenequinone to PCl₅ is a critical parameter. An insufficient amount of PCl₅ may lead to incomplete reaction and the formation of mono-chlorinated or unreacted starting material. An excessive amount of PCl₅ increases the cost and the amount of hazardous waste generated during workup.

Solvent: The choice of an inert solvent is important. The solvent must be able to dissolve the reactants to a sufficient extent and be stable under the reaction conditions. Common solvents for PCl₅ reactions include non-polar, aprotic solvents like benzene (B151609), toluene, or chlorinated solvents such as chloroform or dichloromethane. The polarity and boiling point of the solvent can influence the reaction rate and selectivity.

Temperature: The reaction temperature will significantly affect the rate of reaction. While some reactions with PCl₅ are vigorous and may require initial cooling, others may need heating to proceed at a reasonable rate. Optimization would involve finding the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe to minimize the formation of degradation byproducts.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material without allowing for the degradation of the product. This is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

A hypothetical optimization study for the synthesis of this compound from acenaphthenequinone and PCl₅ might yield data as presented in the interactive table below.

| Entry | Molar Ratio (Acenaphthenequinone:PCl₅) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:1.1 | Benzene | 25 | 24 | 45 |

| 2 | 1:1.5 | Benzene | 25 | 24 | 60 |

| 3 | 1:1.5 | Benzene | 80 | 4 | 85 |

| 4 | 1:1.5 | Toluene | 80 | 4 | 82 |

| 5 | 1:2.0 | Benzene | 80 | 4 | 86 |

Comparative Analysis of Synthetic Pathways for this compound

A comparative analysis of the potential synthetic pathways for this compound is essential for selecting the most appropriate method based on factors such as efficiency, safety, cost, and environmental impact. The primary established method involves the reaction of acenaphthenequinone with phosphorus pentachloride. mdpi.com Alternative pathways, while not explicitly documented for this specific compound, can be proposed based on known methods for the gem-dihalogenation of ketones.

The table below provides a comparative analysis of these synthetic pathways.

| Synthetic Pathway | Reagents | Advantages | Disadvantages | Plausible Yield | Ref. |

|---|---|---|---|---|---|

| Direct Chlorination | Acenaphthenequinone, Phosphorus Pentachloride (PCl₅) | Well-established for converting ketones to gem-dichlorides. | Harsh reaction conditions, hazardous and corrosive reagent, significant waste production. | Moderate to Good | mdpi.com |

| Alternative Direct Chlorination | Acenaphthenequinone, Thionyl Chloride (SOCl₂) | Gaseous byproducts may simplify purification. | Toxic and corrosive reagent and byproducts. | Moderate | |

| Appel-type Reaction | Acenaphthenequinone, Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) | Milder reaction conditions. | Use of toxic and ozone-depleting CCl₄, stoichiometric phosphine oxide byproduct. | Moderate | |

| Neutral Chlorination | Acenaphthenequinone, N-Chlorosuccinimide (NCS), Chlorodiphenylphosphine | Neutral reaction conditions, avoids strong acids. | Stoichiometric generation of byproducts (succinimide, phosphine oxide). | Moderate to Good | researchgate.net |

Reactivity and Reaction Mechanisms of 2,2 Dichloroacenaphthylen 1 2h One

Nucleophilic Substitution Reactions Involving 2,2-Dichloroacenaphthylen-1(2H)-one

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. libretexts.org For this compound, the potential leaving groups are the chloride ions at the C2 position. However, both unimolecular (SN1) and bimolecular (SN2) pathways face substantial barriers.

SN1 Pathways and Carbocation Intermediates

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism proceeds through a two-step process, the first and rate-determining of which is the spontaneous dissociation of the leaving group to form a carbocation intermediate. youtube.comyoutube.com The stability of this carbocation is paramount to the feasibility of the SN1 pathway. masterorganicchemistry.com

For this compound, the hypothetical SN1 reaction would involve the departure of a chloride ion from the C2 position to form an α-carbonyl carbocation. This intermediate is highly destabilized due to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group (C=O). This effect intensifies the positive charge on the carbocation, making its formation energetically prohibitive. Furthermore, the planar geometry required by an sp²-hybridized carbocation would introduce additional strain into the rigid acenaphthene (B1664957) ring system. Consequently, the SN1 pathway is considered extremely unlikely for this compound.

Table 1: Factors Disfavoring the SN1 Pathway

| Factor | Analysis for this compound |

|---|---|

| Carbocation Stability | The carbocation would be at the α-position to a carbonyl group, leading to significant electronic destabilization. |

| Leaving Group | While chloride is a reasonably good leaving group, its departure is not sufficient to overcome the high energy of the resulting carbocation. |

| Solvent Effects | Polar protic solvents that stabilize carbocations would not be able to overcome the inherent instability of the α-carbonyl cation. |

SN2 Pathways and Transition State Analysis

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This mechanism is characterized by a "backside attack," where the nucleophile approaches from the side opposite the leaving group, leading to an inversion of stereochemistry at the reaction center. libretexts.orgnih.gov

The C2 carbon of this compound is a quaternary carbon, bonded to the C1 carbonyl, two chlorine atoms, and the C2a carbon of the naphthalene (B1677914) ring system. This arrangement presents insurmountable steric hindrance for a backside attack. There is no physical pathway for a nucleophile to approach the C2 carbon from the side opposite a chlorine leaving group. The reaction would require the nucleophile to pass through the plane of the aromatic system, which is impossible. Therefore, a classical SN2 reaction at the C2 position is not a viable pathway.

Table 2: Factors Disfavoring the SN2 Pathway

| Factor | Analysis for this compound |

|---|---|

| Steric Hindrance | The C2 carbon is a sterically-crowded quaternary center, preventing the required backside attack by the nucleophile. |

| Substrate | The substrate is analogous to a tertiary alkyl halide, which does not undergo SN2 reactions. core.ac.uk |

| Transition State | The required five-coordinate trigonal bipyramidal transition state is sterically unattainable. libretexts.org |

Stereo- and Regioselectivity in Nucleophilic Substitutions

Given that both SN1 and SN2 reactions are mechanistically disfavored at the C2 position, a discussion of stereoselectivity and regioselectivity for these specific pathways is largely theoretical.

Stereoselectivity: The C2 carbon in the parent molecule is achiral. An SN2 reaction, if it could occur, would proceed with inversion of configuration, but this is irrelevant for an achiral center. An SN1 reaction would lead to racemization if the carbon were chiral, but again, this is not applicable.

Regioselectivity: The most significant aspect of selectivity for this molecule is the site of nucleophilic attack. While substitution at the C2 carbon is unlikely, the carbonyl carbon (C1) is a highly electrophilic site susceptible to nucleophilic addition. A nucleophilic attack at the carbonyl carbon is a much more plausible reaction pathway than substitution at C2. This could potentially be followed by subsequent rearrangement (e.g., a Favorskii rearrangement, common for α-haloketones), which falls outside the scope of a simple SN1/SN2 discussion.

Elimination Reactions of this compound

Elimination reactions typically involve the removal of two substituents from adjacent atoms to form a double bond. The primary mechanisms are the E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular) pathways.

E1 Mechanisms and Associated Intermediates

The E1 mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate. The rate-determining step is the formation of this cation, after which a weak base removes an adjacent proton to form the alkene.

As established in section 3.1.1, the formation of a carbocation at the C2 position of this compound is energetically unfavorable due to the electronic destabilization by the adjacent carbonyl group. Because the E1 reaction relies on the same carbocation intermediate as the SN1 reaction, this pathway is also considered highly improbable for this compound.

E2 Mechanisms and Stereochemical Requirements

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, while the leaving group simultaneously departs. This reaction has a strict stereochemical requirement: the abstracted proton and the leaving group must be in an anti-periplanar (or, more rarely, syn-periplanar) orientation. This alignment allows for the smooth overlap of orbitals to form the new pi bond in the transition state.

An examination of the structure of this compound reveals a critical deficiency for a standard E2 reaction. The C2 carbon, which bears the chlorine leaving groups, is flanked by the C1 carbonyl carbon and the C2a carbon of the aromatic ring system.

The C1 carbonyl carbon has no hydrogen atoms to be abstracted.

The C2a carbon is an sp²-hybridized carbon within the aromatic naphthalene system and lacks a hydrogen atom that can participate in a standard elimination.

Therefore, there are no abstractable β-hydrogens in the correct orientation for an E2 elimination to occur. This structural constraint makes the E2 pathway impossible for this compound.

Table 3: Factors Disfavoring Elimination Pathways

| Mechanism | Requirement | Analysis for this compound |

|---|---|---|

| E1 | Formation of a stable carbocation intermediate. | Intermediate would be a highly unstable α-carbonyl carbocation. |

| E2 | Presence of an abstractable β-hydrogen. | No hydrogen atoms exist on the carbons adjacent to the C2 position. |

| E2 | Anti-periplanar geometry between β-H and leaving group. | Not applicable due to the absence of β-hydrogens. |

Competition Between Substitution and Elimination Pathways

The presence of two chlorine atoms, which are good leaving groups, on a carbon atom that is also an sp³-hybridized center, makes this compound a substrate for both nucleophilic substitution and elimination reactions. masterorganicchemistry.com The course of the reaction is highly dependent on the nature of the attacking species (nucleophile vs. base) and the reaction conditions.

Substitution Reactions (S_N1 and S_N2): Strong nucleophiles tend to favor substitution reactions. byjus.com In the case of this compound, a stepwise S_N1-type mechanism could be possible due to the potential for carbocation stabilization, although the presence of a proximate electron-withdrawing carbonyl group could destabilize such an intermediate. A concerted S_N2 mechanism would involve the direct displacement of a chloride ion by the nucleophile. byjus.comyoutube.com

Elimination Reactions (E1 and E2): Strong, sterically hindered bases favor elimination pathways. libretexts.org An E2 mechanism would involve the abstraction of a proton from a β-carbon, leading to the formation of a double bond and the expulsion of a chloride ion in a single, concerted step. byjus.com An E1 pathway would proceed through a carbocation intermediate, similar to the S_N1 mechanism, followed by deprotonation to form the alkene. youtube.com

The competition between these pathways is a fine balance. For instance, the use of a strong, non-bulky nucleophile might favor substitution, whereas a bulky, strong base would likely lead to elimination products. The solvent also plays a crucial role; polar aprotic solvents can favor S_N2 reactions, while polar protic solvents can facilitate S_N1 and E1 pathways. chadsprep.com

Reactions with Electrophiles

While the primary reactivity of this compound is centered around its electrophilic α-carbon and carbonyl group, the aromatic naphthalene core can undergo electrophilic substitution. However, the electron-withdrawing nature of the dichloro-keto moiety deactivates the aromatic system towards electrophilic attack. Reactions with strong electrophiles would likely require harsh conditions and may lead to a mixture of products due to competing reactions at the carbonyl group or side chain.

Cycloaddition Reactions and Their Derivatives

Cycloaddition reactions represent a significant class of pericyclic reactions where two unsaturated molecules react to form a cyclic adduct. adichemistry.com These reactions are characterized by a concerted mechanism involving a cyclic transition state and are often stereospecific. msu.edubyjus.com

Diels-Alder Reaction Pathways

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgorganic-chemistry.org In the context of this compound, the carbon-carbon double bond within the acenaphthylene (B141429) system can potentially act as a dienophile.

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.orgyoutube.com The carbonyl group and the two chlorine atoms in this compound make its double bond electron-deficient and thus a potentially good dienophile. Reaction with an electron-rich diene would be expected to proceed readily. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgyoutube.com

| Diels-Alder Reaction Components | Description |

| Diene | A conjugated system with 4 π-electrons. |

| Dienophile | A system with 2 π-electrons, often an alkene or alkyne. |

| Product | A six-membered ring formed by the creation of two new sigma bonds. |

Other Pericyclic Reactions

Beyond the Diels-Alder reaction, other pericyclic reactions could be envisaged for this molecule. These include:

[2+2] Cycloadditions: These reactions involve two alkene components to form a four-membered ring. Thermally, these reactions are often forbidden by the Woodward-Hoffmann rules but can be promoted photochemically. libretexts.orglibretexts.org

Dipolar Cycloadditions: These are [3+2] cycloadditions between a 1,3-dipole and a dipolarophile. libretexts.org The double bond of this compound could act as a dipolarophile.

Ene Reactions: This reaction involves the transfer of an allylic hydrogen from one molecule (the ene) to another (the enophile) with the concomitant formation of a new carbon-carbon bond. byjus.comlibretexts.org

Radical Reactions and Associated Mechanisms

The carbon-chlorine bonds in this compound can be susceptible to homolytic cleavage under radical conditions (e.g., initiation by light or radical initiators). This would generate a dichlorinated radical intermediate. The stability of this radical would influence its subsequent reactions, which could include hydrogen abstraction, dimerization, or reaction with other radical species. The presence of the carbonyl group and the aromatic system could provide some resonance stabilization to the radical intermediate.

Reductions and Oxidations of the this compound Core

The functional groups within this compound offer sites for both reduction and oxidation reactions.

Reductions: The carbonyl group can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The gem-dichloro group can also be reduced. For instance, catalytic hydrogenation might lead to the removal of the chlorine atoms and reduction of the carbonyl group and potentially the double bond.

Oxidations: The ketone functionality is generally resistant to further oxidation under mild conditions. However, strong oxidizing agents could potentially cleave the ring system. The aromatic naphthalene core can be oxidized under vigorous conditions, for example, with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, leading to the formation of phthalic acid derivatives.

Solid-State Reactivity Investigations of this compound

No published studies were found that investigate the reactivity of this compound in the solid state. Information regarding its crystal structure, packing arrangement, and any subsequent chemical transformations induced by stimuli such as light or heat is not available.

Computational Prediction and Validation of Reaction Mechanisms

There is no available research that details the use of computational methods to predict or validate the reaction mechanisms of this compound. Consequently, no data on theoretical models, calculated energy profiles, or comparisons with experimental results can be provided.

Derivatization Chemistry of 2,2 Dichloroacenaphthylen 1 2h One

Functionalization at the Carbonyl Group

The carbonyl group in 2,2-Dichloroacenaphthylen-1(2H)-one is a key site for derivatization. Its reactivity is influenced by the electron-withdrawing nature of the adjacent dichloromethyl group, which enhances the electrophilicity of the carbonyl carbon.

The ketone functionality can undergo a variety of classical transformations. Condensation reactions with nucleophiles such as hydrazines and their derivatives can yield the corresponding hydrazones. Similarly, reactions with active methylene (B1212753) compounds are anticipated. For instance, the related compound acenaphthenequinone (B41937) readily condenses with malononitrile (B47326) to form 1-(dicyanomethylene)acenaphthen-2-one. This suggests that this compound could undergo similar Knoevenagel-type condensations, although the reaction conditions might require optimization due to the steric hindrance and electronic effects of the gem-dichloro group.

Wittig-type reactions with phosphoranes should also be feasible, converting the carbonyl group into an exocyclic double bond. The specific outcomes would depend on the nature of the phosphorus ylide used.

The presence of halogen atoms on the carbon atom alpha to the carbonyl group makes this compound a prime candidate for base-catalyzed skeletal rearrangements, most notably the Favorskii rearrangement. wikipedia.orgnrochemistry.com This reaction typically involves the treatment of an α-halo ketone with a base (like an alkoxide or hydroxide) to yield a carboxylic acid derivative, often with a ring contraction in cyclic systems. wikipedia.orgadichemistry.com

The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate after the initial deprotonation and intramolecular nucleophilic substitution. adichemistry.com Subsequent attack of the base on the cyclopropanone leads to the rearranged product. For α,α-dihaloketones, the reaction can be more complex. Under Favorskii conditions, these compounds can rearrange to form α,β-unsaturated carboxylic acid derivatives. adichemistry.com In the case of this compound, treatment with a base like sodium methoxide (B1231860) could potentially lead to a derivative of 1-naphthoic acid.

If the ketone lacks enolizable protons, the reaction may proceed through an alternative pathway known as the quasi-Favorskii rearrangement. nrochemistry.comadichemistry.com However, this compound possesses enolizable protons on the aromatic ring, making the standard Favorskii pathway more likely.

Table 1: Potential Rearrangement Products of α-Halo Ketones

| Starting Material Type | Base | Typical Product |

| Cyclic α-Halo Ketone | Alkoxide | Ring-contracted Ester |

| Acyclic α-Halo Ketone | Hydroxide | Carboxylic Acid |

| α,α-Dihaloketone | Alkoxide | α,β-Unsaturated Ester |

Functionalization at the Halogenated Centers

The two chlorine atoms at the C2 position are reactive sites that can be targeted for substitution or elimination reactions. Their geminal arrangement offers unique synthetic possibilities.

The chlorine atoms can potentially be exchanged for other halogens via nucleophilic substitution. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example. libretexts.org Treating this compound with a source of iodide, such as sodium iodide in acetone, could lead to the formation of 2-chloro-2-iodo- or 2,2-diiodoacenaphthylen-1(2H)-one. The success and selectivity of this reaction would depend on the relative stability of the halide leaving groups and the solubility of the resulting sodium salts. Similarly, reaction with fluoride (B91410) sources could yield fluorinated derivatives.

Modern transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the dihalogenated center. The reactivity of gem-dihaloalkenes in palladium- and nickel-catalyzed reactions is well-documented and serves as a good model for the potential reactivity of this compound. acs.org

Reactions such as the Suzuki, Kumada, or Stille couplings could be employed to introduce alkyl, aryl, or vinyl groups. For example, palladium- or nickel-catalyzed coupling with Grignard reagents (Kumada coupling) has been shown to be effective for gem-difluoroalkenes, yielding either mono- or di-substituted products depending on the reaction conditions. nih.gov It is conceivable that similar conditions could be applied to this compound to synthesize a range of 2-mono- and 2,2-disubstituted acenaphthylenone derivatives. Stepwise substitution could also be possible, allowing for the introduction of two different substituents at the C2 position. acs.org

Table 2: Examples of Cross-Coupling Reactions on Dihalo-Substrates

| Coupling Reaction | Catalyst | Coupling Partner | Product Type |

| Kumada | Pd or Ni | Grignard Reagent (R-MgX) | C-R Bond |

| Suzuki | Pd | Organoboron (R-B(OR)₂) | C-R Bond |

| Sonogashira | Pd/Cu | Terminal Alkyne (R-C≡CH) | C-C≡C-R Bond |

| Buchwald-Hartwig | Pd | Amine (R₂NH) | C-NR₂ Bond |

Functionalization of the Acenaphthylene (B141429) Core

The aromatic naphthalene (B1677914) core of the molecule is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is directed by the existing substituents. The carbonyl group at C1 is a deactivating group and a meta-director. However, in the context of the fused ring system of acenaphthene (B1664957), substitution typically occurs at positions distant from the carbonyl.

Studies on the electrophilic substitution of acenaphthene itself show a high preference for substitution at the 3- and 5-positions (equivalent to the 5- and 6-positions in the IUPAC numbering of acenaphthylenone). acs.org For substituted acenaphthenes, the directing effects can be complex. acs.org In this compound, the carbonyl group's deactivating effect would likely direct incoming electrophiles to the less deactivated benzene (B151609) ring of the naphthalene system. Therefore, reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to occur on the positions of the remote aromatic ring, leading to functionalized derivatives of the acenaphthylene core. wikipedia.orgmasterorganicchemistry.com

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for the functionalization of aromatic rings. wikipedia.org For this compound, the aromatic naphthalene core is the primary site for such reactions. The reactivity and regioselectivity of these substitutions are influenced by the existing substituents: the dichloroacetyl group and the acenaphthene ring system itself. In the analogous acenaphthene system, substitution typically occurs at the 3-, 5-, and 6-positions.

Nitration: The introduction of a nitro group onto the aromatic backbone is a common SEAr reaction. Studies on the nitration of acenaphthene have shown that the reaction proceeds readily, often leading to a mixture of isomers. jst.go.jprsc.org For instance, the nitration of acenaphthene with nitric acid in acetic anhydride (B1165640) has been a subject of thermochemical studies. jst.go.jp The reaction of acenaphthenequinone, a related diketone, has also been shown to yield nitrated products. researchgate.net It is anticipated that this compound would undergo nitration on its aromatic rings, with the positions of substitution being influenced by the deactivating nature of the dichloroacetyl moiety.

Halogenation: The introduction of halogen atoms can significantly alter the electronic and steric properties of the molecule. The halogenation of acenaphthene derivatives has been documented, providing insights into potential pathways for the halogenation of this compound. acs.orgacs.org

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are powerful methods for forming carbon-carbon bonds on aromatic rings. sigmaaldrich.com The acylation of acenaphthene has been shown to yield a mixture of 3- and 5-acylacenaphthenes, with the ratio of products being dependent on the reaction conditions. rsc.orgacs.org Similarly, the isopropylation of acenaphthene via a Friedel-Crafts alkylation has been reported to produce mono-, di-, and triisopropylacenaphthenes. tandfonline.com These findings suggest that the aromatic rings of this compound could be susceptible to Friedel-Crafts reactions, providing a route to introduce a variety of alkyl and acyl groups.

Table 1: Examples of Electrophilic Aromatic Substitution on Acenaphthene Systems

| Reaction Type | Substrate | Reagents and Conditions | Major Products | Reference |

| Nitration | Acenaphthene | Nitric acid, Acetic anhydride | 3-Nitroacenaphthene, 5-Nitroacenaphthene | jst.go.jprsc.org |

| Halogenation | Acenaphthene | N-Bromosuccinimide, Dibenzoyl peroxide | 1,2-Dibromoacenaphthylene | acs.org |

| Acylation | Acenaphthene | Acetyl chloride, AlCl₃, in Chloroform (B151607) | 5-Acetylacenaphthene, 3-Acetylacenaphthene | rsc.org |

| Alkylation | Acenaphthene | 2-Bromopropane, AlCl₃ | Mono-, di-, and triisopropylacenaphthenes | tandfonline.com |

Metal-Catalyzed Functionalization of Aromatic C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds using metal catalysts has emerged as a highly efficient and atom-economical strategy in organic synthesis. acs.org This approach avoids the need for pre-functionalized starting materials, offering a more direct route to derivatized molecules. For this compound, metal-catalyzed C-H functionalization could provide a powerful tool for introducing a wide range of substituents onto the aromatic core.

Research into the C-H activation of acenaphthylene and related five-membered carbocyclic rings has demonstrated the feasibility of this approach. nih.gov These methods often employ transition metal catalysts, such as palladium, rhodium, and copper, to selectively activate and functionalize specific C-H bonds. nih.gov The directing-group-assisted C-H activation is a particularly powerful strategy, where a functional group on the substrate coordinates to the metal catalyst, directing the functionalization to a specific position. The ketone group in this compound could potentially serve as such a directing group.

Examples in related systems include the use of acenaphthene-based N-heterocyclic carbene (NHC) metal complexes in catalysis, which have shown promise in C-H activation/arylation reactions. mdpi.com The development of such catalytic systems for the specific derivatization of this compound would be a significant advancement.

Table 2: Examples of Metal-Catalyzed C-H Functionalization on Related Aromatic Systems

| Reaction Type | Substrate Type | Catalyst System | Functionalization | Reference |

| C-H Arylation | Azoles | Pd-PEPPSI-type complexes | Introduction of aryl groups | mdpi.com |

| Enantioselective Cyclization | Alkenylpyridines | Ni(COD)₂, Chiral N-heterocyclic carbene | Formation of chiral isoquinolines | mdpi.com |

| C-H Borylation | Arenes | Cobalt complexes | Introduction of boryl groups | acs.org |

Development of Novel Derivatization Reagents and Methods for this compound

The development of novel derivatization reagents and methods is crucial for expanding the chemical space accessible from a given starting material. While specific reagents for this compound have not been extensively reported, general principles of reagent design can be applied to create new functionalization strategies.

Derivatization often aims to introduce a specific functional group that can be used for further transformations or to impart desired properties to the molecule. For analytical purposes, derivatization reagents are used to improve the detection and quantification of analytes.

One potential area of development for this compound could be the design of reagents that react selectively with the ketone functionality. For example, the development of novel hydrazide or hydroxylamine (B1172632) derivatives could lead to the formation of hydrazones or oximes, respectively. These new derivatives could exhibit interesting biological activities or serve as intermediates for further synthetic transformations. The use of cyanoacetohydrazide as a novel derivatizing agent for steroids has been demonstrated, suggesting that similar reagents could be developed for ketone-containing molecules like this compound. researchgate.net

Furthermore, the exploration of multicomponent reactions involving this compound could lead to the rapid construction of complex molecular architectures. For instance, 1,3-dipolar cycloaddition reactions using in situ generated azomethine ylides have been successfully applied to acenaphthylene-1,2-dione to synthesize spiro-pyrrolizine and spiro-pyrrolo[1,2-c]thiazole derivatives. rsc.org The application of similar strategies to this compound could yield a diverse library of novel heterocyclic compounds.

The synthesis of 2,2-diphenylacenaphthylen-1(2H)-one has been reported, indicating that the ketone group can undergo reactions with nucleophiles. researchgate.net This opens the door for the development of a range of derivatization methods targeting this reactive site.

Structural Elucidation of 2,2 Dichloroacenaphthylen 1 2h One and Its Derivatives

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystal. nih.gov The three-dimensional structures of small molecules can be unambiguously determined by employing single crystal X-ray diffraction. rigaku.com This method provides accurate measurements of molecular dimensions, intermolecular interactions, and absolute configuration. rigaku.com

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of molecules in the solid state at atomic resolution. excillum.com For 2,2-Dichloroacenaphthylen-1(2H)-one, SCXRD analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This data confirms the planar nature of the acenaphthylenone backbone and the geometry of the dichlorinated carbon center.

| Parameter | Description | Typical Information Yielded |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P21/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise measurements in Å and degrees. |

| Molecular Conformation | The spatial arrangement of atoms in the molecule. | Bond lengths, bond angles, torsion angles. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal. | Reveals intermolecular contacts and motifs. |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

The packing of this compound molecules in a crystal is directed by a variety of noncovalent intermolecular forces. libretexts.orglibretexts.org

Halogen Bonding: A key interaction for this molecule would be halogen bonding. This occurs when an electrophilic region (a "σ-hole") on a halogen atom, in this case, chlorine, interacts with a nucleophilic region on an adjacent molecule. nih.gov The electron-withdrawing nature of the carbonyl group and the aromatic system enhances the σ-hole on the chlorine atoms, making them effective halogen bond donors. researchgate.net These C-Cl···O or C-Cl···π interactions can be a significant force in directing the crystal architecture. researchgate.net

Dipole-Dipole Interactions: The presence of the polar carbonyl group (C=O) creates a significant molecular dipole moment. This leads to dipole-dipole interactions, where molecules align to place the positive end of one dipole near the negative end of another, further stabilizing the crystal lattice. libretexts.orgyoutube.com

Crystallographic Disorder and Solvent Inclusion

In some crystal structures, atoms or groups of atoms may not be perfectly ordered, leading to crystallographic disorder. This can be positional, where an atom or molecule occupies multiple positions, or substitutional, where a site is occupied by different atomic elements. cam.ac.uk For this compound, the dichloromethyl group could potentially exhibit positional disorder.

Furthermore, solvent molecules used during crystallization can become trapped within the crystal lattice. These included solvent molecules are frequently found to be disordered, occupying cavities in the crystal packing without a single, well-defined position. cam.ac.uk

Determination of Absolute Configuration

Absolute configuration describes the precise three-dimensional arrangement of atoms for a chiral molecule. wikipedia.org It is most reliably determined by X-ray crystallography. wikipedia.org A pure enantiomer of a chiral compound will crystallize in one of the 65 Sohncke groups (chiral space groups), allowing for its unambiguous structural determination. wikipedia.org

The parent molecule, this compound, is achiral as the C2 carbon is bonded to two identical chlorine atoms and there is no other chiral element. Therefore, it does not possess an absolute configuration. However, if a chiral center were introduced into a derivative, SCXRD would be the premier technique for assigning its R or S configuration.

Advanced Spectroscopic Analysis

Spectroscopic techniques are essential for confirming molecular structure, particularly in the solution state. High-resolution NMR is the most powerful of these methods for organic molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ulethbridge.ca

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons. Due to the asymmetry of the molecule, the six aromatic protons would be expected to be in unique chemical environments, resulting in a complex multiplet pattern, likely in the range of 7.5-8.5 ppm. The integration of these signals would correspond to the total number of protons. Because the dichlorinated C2 carbon has no protons, there would be no signal from that position. docbrown.info

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons (6H) | ~ 7.5 - 8.5 | Complex Multiplets (d, t, dd) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. oregonstate.edu For this compound, distinct signals would be expected for each of the 13 carbons. Key signals would include the carbonyl carbon (C=O), which would appear significantly downfield (typically >180 ppm), and the dichlorinated carbon (C-Cl₂), expected in the 60-90 ppm range. The remaining aromatic and quaternary carbons would produce signals in the typical aromatic region of 120-150 ppm.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=O (Carbonyl) | > 180 |

| Aromatic C-H | ~ 120 - 140 |

| Aromatic C (quaternary) | ~ 130 - 150 |

| C-Cl₂ | ~ 60 - 90 |

2D NMR Spectroscopy: Two-dimensional NMR experiments are used to establish connectivity between atoms, resolving ambiguities from 1D spectra. wikipedia.orgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between ¹H nuclei that are coupled to each other, typically on adjacent carbons. It would be instrumental in assigning the specific resonances of the interconnected aromatic protons. wikipedia.orgoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework.

Advanced Mass Spectrometry Techniques (e.g., HPLC-MS/MS, High-Resolution MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and high-resolution mass spectrometry (HRAMS) are indispensable tools for the identification and structural elucidation of this compound and its derivatives. These methods offer high sensitivity and specificity, allowing for the analysis of complex mixtures and the determination of elemental compositions. nih.govnih.govthermofisher.com

When coupled with a liquid chromatography system, the mass spectrometer can analyze the components of a mixture as they elute. For a compound like this compound, a reversed-phase HPLC method would typically be employed for separation.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. thermofisher.comucsf.edu The theoretical exact mass of this compound (C₁₂H₆Cl₂O) can be calculated and compared to the experimentally determined mass.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information. For ketones, common fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements. libretexts.orgyoutube.comlibretexts.orgyoutube.com In the case of this compound, the presence of two chlorine atoms leads to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a distinctive ratio.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 235.9817 | 235.9815 | -0.85 |

| [M+Na]⁺ | 257.9637 | 257.9634 | -1.16 |

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

| 235.9817 | 207.9868 | CO |

| 235.9817 | 200.0182 | HCl |

| 235.9817 | 165.0387 | 2Cl |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The spectrum provides a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. nih.govusra.edumdpi.com

For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1680-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the chlorine atoms and the aromatic system.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the acenaphthylene (B141429) core would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations will give rise to bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds such as the C=C bonds of the aromatic rings often produce strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active. libretexts.org

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Carbonyl (C=O) Stretch | 1705 | 1705 |

| Aromatic C=C Stretch | 1580, 1490 | 1580, 1490 |

| C-Cl Stretch | 750, 680 | 750, 680 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule. msu.eduvscht.cz

The chromophore in this compound is the extended conjugated system of the acenaphthylene core in conjugation with the carbonyl group. This is expected to give rise to strong absorptions in the UV region. The spectrum would likely show multiple bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl group. oregonstate.edu The n → π* transitions are typically weaker and may be observed as a shoulder on the more intense π → π* bands. The solvent can influence the position and intensity of these bands. nih.govmdpi.comresearchgate.net

Table 4: Hypothetical UV-Vis Absorption Data for this compound in Methanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| 220 | 35,000 | π → π |

| 285 | 12,000 | π → π |

| 340 | 800 | n → π* |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Analysis

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light. This compound is itself an achiral molecule and therefore would not exhibit a CD spectrum.

However, if a chiral center is introduced into the molecule, for example, through substitution at the aromatic ring with a chiral moiety, the resulting enantiomers would be distinguishable by CD spectroscopy. digitellinc.comacs.orgnih.govnih.govresearchgate.net The CD spectrum would show positive and/or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral centers.

For a hypothetical chiral derivative of this compound, the CD spectrum would provide crucial information for the assignment of its absolute stereochemistry, often in conjunction with computational predictions.

Table 5: Illustrative Circular Dichroism Data for a Hypothetical Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 350 | +1.5 |

| 290 | -5.2 |

| 225 | +8.9 |

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing the structure and dynamics of molecules in the solid state. It can distinguish between different crystalline polymorphs and amorphous forms of a compound. nih.govnih.govrsc.org

The most common nucleus studied in ssNMR for organic molecules is ¹³C. libretexts.orgoregonstate.eduyoutube.comnih.gov In a ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) experiment, distinct signals are observed for each magnetically inequivalent carbon atom in the molecule. The chemical shifts are sensitive to the local electronic environment and the packing of the molecules in the crystal lattice.

For this compound, the ¹³C ssNMR spectrum would be expected to show distinct resonances for the carbonyl carbon, the dichlorinated carbon, and the various aromatic carbons. The presence of multiple peaks for a single carbon type could indicate the presence of more than one molecule in the asymmetric unit of the crystal or the existence of different polymorphs. Amorphous forms would typically show broader peaks compared to their crystalline counterparts.

Table 6: Predicted ¹³C Solid-State NMR Chemical Shifts for Crystalline this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 195-205 |

| C-Cl₂ | 85-95 |

| Aromatic C-H | 120-140 |

| Aromatic Quaternary C | 130-150 |

Computational Chemistry Studies on 2,2 Dichloroacenaphthylen 1 2h One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a theoretical framework to understand the behavior of electrons in molecules and, consequently, their chemical and physical properties.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are two of the most powerful quantum mechanical tools for elucidating the electronic structure of molecules. DFT, in particular, has become a popular choice for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. These methods can be used to calculate a variety of electronic properties for 2,2-dichloroacenaphthylen-1(2H)-one.

For instance, DFT calculations could be employed to determine the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is also a key indicator of chemical stability and can provide insights into the electronic absorption spectrum. In a comparative study on pyrimidine (B1678525) derivatives, DFT calculations showed a high correlation between ionization potentials and biological activity. nih.gov

Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map would be particularly insightful for this compound, as it would visualize the regions of positive and negative electrostatic potential, highlighting the electrophilic and nucleophilic sites. The electron-withdrawing nature of the chlorine atoms and the carbonyl group would be expected to create a significant region of positive potential around the carbon atoms attached to them.

Ab initio methods, while often more computationally intensive, can offer even higher accuracy for smaller systems or for benchmarking DFT results. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide a more detailed picture of the electron correlation effects within the molecule.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. Conformational analysis aims to identify the stable conformations (isomers) of a molecule and to map the energy landscape that governs their interconversion.

For this compound, the primary conformational flexibility would likely involve the puckering of the five-membered ring. Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by varying key dihedral angles. This process would identify the minimum energy conformations, corresponding to the most stable shapes of the molecule, as well as the transition states that connect them.

The results of such an analysis would provide the relative energies of different conformers and the energy barriers for their interconversion. This information is critical for understanding which conformations are likely to be populated at a given temperature and how easily the molecule can change its shape, which can have implications for its interaction with other molecules.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.

Investigation of Dynamic Behavior and Solvent Interactions

MD simulations can be used to study the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological macromolecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing a movie-like representation of the molecule's movements.

These simulations can reveal how the molecule vibrates, rotates, and translates in solution. Importantly, they can also shed light on the interactions between the solute (this compound) and the surrounding solvent molecules. This includes the formation and breaking of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which are crucial for understanding solubility and reactivity in different solvents. For instance, a study on naphthalimide derivatives highlighted the importance of intramolecular charge transfer bands and their solvatochromic behavior. rsc.org

Molecular Docking for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govnih.gov This method is widely used in drug discovery to predict how a small molecule might interact with a protein target. nih.govnih.gov For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various enzymes or receptors. nih.govnih.gov

The process involves generating a large number of possible binding poses of the ligand (this compound) within the active site of a protein and then using a scoring function to rank these poses based on their predicted binding energy. Successful docking studies have been conducted on derivatives of naphthalimide and naphthofuran, demonstrating the utility of this approach in predicting potential biological targets. nih.govresearchgate.net The results of a docking study can provide valuable hypotheses about the potential biological activity of a compound, which can then be tested experimentally. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its characterization and identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. mdpi.com Computational methods, including machine learning approaches, can now predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.comnih.gov These predictions are based on the calculated electronic environment of each nucleus in the molecule. mdpi.com For this compound, predicting the NMR spectrum would aid in the interpretation of experimental data and confirm the assigned structure.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Quantum chemical calculations can be used to compute the vibrational frequencies and their corresponding intensities, generating a theoretical vibrational spectrum. This can be compared with experimental spectra to identify characteristic peaks and understand the nature of the vibrations. For example, the calculations would predict the characteristic stretching frequency of the carbonyl group and the various C-Cl and C-H stretching and bending modes. Studies on polycyclic aromatic hydrocarbons (PAHs) have shown how computational methods can aid in the interpretation of their vibrational spectra. nih.govarxiv.orgresearchgate.net

Table of Predicted Spectroscopic Data (Illustrative)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | |

| Aromatic Protons | 7.5 - 8.5 |

| ¹³C NMR Chemical Shift (ppm) | |

| Carbonyl Carbon | 190 - 200 |

| Dichlorinated Carbon | 80 - 90 |

| Aromatic Carbons | 120 - 140 |

| Vibrational Frequencies (cm⁻¹) | |

| C=O Stretch | 1700 - 1730 |

| C-Cl Stretch | 700 - 800 |

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual values for this compound would need to be calculated using specific computational methods.

Reaction Pathway Modeling and Transition State Characterization

There is no available literature detailing the computational modeling of reaction pathways involving this compound. Such studies would typically involve the use of quantum mechanical methods to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This analysis is crucial for understanding reaction mechanisms and kinetics.

Similarly, the characterization of transition states for reactions involving this compound has not been documented. Transition state analysis provides critical insights into the energy barriers of a reaction and the geometry of the high-energy intermediate species. Without experimental or theoretical data, any discussion on this topic would be purely speculative.

Design and Prediction of Novel Derivatives

The design and prediction of novel derivatives of a lead compound through computational methods is a cornerstone of modern drug discovery and materials science. This process often involves techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening to identify modifications that could enhance desired properties.

However, no studies have been found that apply these in silico design strategies to this compound. As a result, there are no data-driven predictions on how modifications to its chemical structure would influence its biological activity or material properties. Consequently, no data tables or detailed research findings on novel derivatives can be presented.

Applications of 2,2 Dichloroacenaphthylen 1 2h One in Advanced Organic Synthesis

Role as a Precursor for Complex Polycyclic Systems

2,2-Dichloroacenaphthylen-1(2H)-one serves as a valuable starting material for the synthesis of intricate polycyclic frameworks, owing to its reactive α,α-dichloro-α,β-unsaturated ketone moiety. This functionality allows for diverse transformations, leading to the construction of both heterocyclic and novel carbocyclic structures.

Synthesis of Fused Heterocycles

The reaction of this compound with binucleophiles is a prominent strategy for constructing fused heterocyclic systems. A classic example is its condensation with o-phenylenediamine. wikipedia.orgnih.gov This reaction proceeds through a cyclocondensation mechanism to furnish acenaphtho[1,2-b]quinoxaline (B1266190), a compound with a planar, electron-deficient π-system. google.comnih.govsapub.org This core structure is a key component in the development of various functional organic materials. google.com

The general synthesis of quinoxaline (B1680401) derivatives involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.govsapub.org In the case of this compound, the two chlorine atoms act as leaving groups, facilitating the ring closure with the diamine to form the pyrazine (B50134) ring fused to the acenaphthylene (B141429) framework. Various catalysts and reaction conditions have been explored to optimize the synthesis of quinoxaline derivatives, including the use of solid acid catalysts and green solvents. researchgate.net

The resulting acenaphtho[1,2-b]quinoxaline derivatives have been investigated for their potential applications in diverse fields. For instance, derivatives with flexible side chains have been synthesized and evaluated for their anti-tumor activities. google.com The introduction of different substituents on the quinoxaline ring allows for the fine-tuning of their electronic and biological properties. google.com

Table 1: Synthesis of Acenaphtho[1,2-b]quinoxaline Derivatives

| Reactants | Product | Significance |

|---|---|---|

| This compound, o-phenylenediamine | Acenaphtho[1,2-b]quinoxaline | Core structure for functional materials. google.com |

| Acenaphthoquinone, Bromine, o-phenylenediamine, Amine side chains | Acenaphtho[1,2-b]quinoxaline derivatives with flexible side chains | Investigated for anti-tumor properties. google.com |

Construction of Novel Carbon Skeletons

Beyond heterocycle synthesis, this compound is instrumental in the construction of novel carbon skeletons. plos.orgnih.govresearchgate.netplos.org The reactivity of the dichloromethylene group allows for its participation in various carbon-carbon bond-forming reactions. These reactions can lead to the formation of spirocyclic compounds and other complex carbocyclic architectures. researchgate.net For instance, cycloaddition reactions involving this ketone can generate intricate three-dimensional structures. researchgate.net

The development of new carbon skeletons is crucial for expanding the chemical space available for drug discovery and materials science. nih.govresearchgate.netplos.org The unique polycyclic aromatic framework of acenaphthylene, combined with the reactivity of the dichloro-ketone functionality, provides a versatile platform for generating libraries of novel compounds with potentially interesting biological or physical properties. beilstein-journals.orgnih.gov

Utility as a Reagent in Catalytic Transformations

While direct applications of this compound as a reagent in catalytic transformations are not extensively documented in the provided search results, its derivatives, particularly those with chelating moieties, can act as ligands in coordination chemistry. wikipedia.org The acenaphtho[1,2-b]quinoxaline system, for example, can coordinate with metal ions, and these complexes may exhibit catalytic activity.

The broader field of asymmetric catalysis often employs chiral ligands to induce enantioselectivity in chemical reactions. sigmaaldrich.comnih.gov While not directly involving this compound, the principles of using chiral molecules to control the stereochemical outcome of a reaction are highly relevant. nih.govresearchgate.net The synthesis of chiral derivatives of acenaphthylene-based compounds could lead to the development of new chiral ligands for asymmetric catalysis.

Asymmetric Synthesis using this compound as a Chiral Building Block

The concept of using chiral molecules as building blocks is fundamental to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. carlroth.comnih.govsigmaaldrich.combuchler-gmbh.com A chiral building block is a molecule that is available in an enantiomerically pure or enriched form and can be incorporated into a larger molecule without loss of its stereochemical integrity. mdpi.comresearchgate.net

Although this compound itself is achiral, it can be a precursor to chiral derivatives. For instance, reactions that introduce a stereocenter into the acenaphthylene framework could generate chiral building blocks. These chiral derivatives could then be utilized in the synthesis of complex, enantiomerically pure target molecules. The development of asymmetric routes to functionalized acenaphthylene derivatives is an active area of research.

Development of Functional Materials through Derivatization

The derivatization of this compound opens up avenues for the creation of novel functional materials. The resulting polycyclic aromatic compounds often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics.

Incorporation into Polymeric Architectures

The rigid and planar structure of the acenaphtho[1,2-b]quinoxaline system, derived from this compound, makes it an attractive building block for the construction of conjugated polymers. These polymers can have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The incorporation of this electron-deficient unit into a polymer backbone can influence the material's electron affinity, charge transport properties, and solid-state packing.

By introducing appropriate functional groups onto the acenaphtho[1,2-b]quinoxaline core, it can be polymerized through various cross-coupling reactions. The properties of the resulting polymer can be tuned by co-polymerization with other aromatic or heteroaromatic monomers. This approach allows for the systematic design of materials with tailored electronic and optical properties for specific device applications.

Precursors for Optoelectronic Compounds

This compound serves as a valuable intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). This class of organic molecules is of significant interest in materials science and advanced organic synthesis due to the desirable optical and electronic properties inherent to many of its members. nih.gov The unique structural framework of these compounds makes them promising candidates for a variety of optoelectronic applications.

The synthetic utility of this compound lies in its reactivity, which allows for the construction of larger, fused-ring systems. While direct applications of the dichloro compound itself in optoelectronics are not extensively documented, its role as a precursor is critical. The transformation of this molecule into various PAH derivatives is a key step toward materials with tailored photoluminescent and semiconducting properties. These properties are fundamental to the functioning of organic light-emitting diodes (OLEDs), photovoltaic solar cells, and field-effect transistors. ontosight.aiacs.org